molecular formula C20H22Cl2N2O2 B4722135 N,N'-bis(4-chlorobenzyl)hexanediamide

N,N'-bis(4-chlorobenzyl)hexanediamide

Cat. No. B4722135
M. Wt: 393.3 g/mol
InChI Key: HJNPRUIQLAYQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-chlorobenzyl)hexanediamide, commonly known as BBH, is a chemical compound that has been widely used in scientific research for its various properties. BBH is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 465.95 g/mol.

Mechanism of Action

BBH inhibits the activity of proteases by binding to the active site of the enzyme. The binding of BBH to the active site of the enzyme prevents the substrate from binding, thus inhibiting the enzymatic activity.
Biochemical and Physiological Effects:
BBH has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBH inhibits the activity of several proteases, which may have implications in various pathological conditions such as cancer, inflammation, and infectious diseases. BBH has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using BBH in lab experiments is its ability to inhibit the activity of several proteases, which may be useful in various research areas such as drug discovery and development. However, one of the limitations of using BBH is its toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of BBH in scientific research. One potential area is the development of BBH-based drugs for the treatment of various diseases such as cancer and infectious diseases. Another potential area is the use of BBH in the development of protease inhibitors with improved efficacy and reduced toxicity.
In conclusion, BBH is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of proteases. BBH has various biochemical and physiological effects and has potential applications in drug discovery and development. However, its toxicity may limit its use in certain experiments. Future research may focus on the development of BBH-based drugs and protease inhibitors with improved efficacy and reduced toxicity.

Scientific Research Applications

BBH has been used in various scientific research studies due to its ability to inhibit the activity of proteases, enzymes that break down proteins. Proteases play a crucial role in various physiological processes such as blood coagulation, inflammation, and tissue remodeling. BBH has been shown to inhibit the activity of several proteases including trypsin, chymotrypsin, and elastase.

properties

IUPAC Name

N,N'-bis[(4-chlorophenyl)methyl]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c21-17-9-5-15(6-10-17)13-23-19(25)3-1-2-4-20(26)24-14-16-7-11-18(22)12-8-16/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNPRUIQLAYQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCC(=O)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.